7-Geranyloxy-5-methoxycoumarin

Colon cancer chemoprevention Natural product cytotoxicity Apoptosis induction

7-Geranyloxy-5-methoxycoumarin (CAS 1432075-68-7) is a rigorously validated, naturally occurring prenylated coumarin that is strictly differentiated from structurally similar analogs (auraptene, limettin, isopimpinellin) that lack equivalent target engagement or chemotaxonomic specificity. Independent SAR studies confirm that its 7-O-geranyl side chain drives nanomolar CYP2A6 inhibition (IC₅₀ = 50 nM), while its unique abundance in Key lime peel enables unequivocal botanical authentication. This compound is the only member of its class with a demonstrated p53/caspase-8/3/Bcl-2 apoptosis mechanism in colorectal cancer models. Procuring this ≥98% HPLC-pure, crystalline reference standard eliminates experimental risk from under-characterized substitutes and guarantees reproducible potency in enzyme modulation, cytotoxicity, and metabolomic profiling assays.

Molecular Formula C20H24O4
Molecular Weight 328.4 g/mol
Cat. No. B12321194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Geranyloxy-5-methoxycoumarin
Molecular FormulaC20H24O4
Molecular Weight328.4 g/mol
Structural Identifiers
SMILESCC(=CCCC(=CCOC1=CC2=C(C=CC(=O)O2)C(=C1)OC)C)C
InChIInChI=1S/C20H24O4/c1-14(2)6-5-7-15(3)10-11-23-16-12-18(22-4)17-8-9-20(21)24-19(17)13-16/h6,8-10,12-13H,5,7,11H2,1-4H3/b15-10+
InChIKeyORBVONLAJRGOAY-XNTDXEJSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Geranyloxy-5-methoxycoumarin for Research Procurement: Key Specifications and Structural Identity


7-Geranyloxy-5-methoxycoumarin (also reported as 5-geranyloxy-7-methoxycoumarin, CAS 1432075-68-7) is a naturally occurring prenylated coumarin isolated from the twigs of Toddalia asiatica and the peel of citrus fruits including Tahitian and Key lime (Citrus latifolia, C. aurantifolia) [1]. Its structure comprises a coumarin core bearing a 5-methoxy group and a 7-O-geranyl side chain . This compound belongs to the geranyloxycoumarin class, which has been investigated for cancer chemoprevention, anti-inflammatory activity, and enzyme modulation [2]. Procurement-grade material typically requires ≥98% purity as verified by HPLC, with appearance as a crystalline solid and solubility in DMSO, chloroform, dichloromethane, ethyl acetate, and acetone [3].

Why 7-Geranyloxy-5-methoxycoumarin Cannot Be Substituted with Auraptene or Limettin


The biological and physicochemical behavior of 7-geranyloxy-5-methoxycoumarin is dictated by the specific positional arrangement of its methoxy (5-position) and geranyloxy (7-position) substituents. Closely related in-class analogs such as auraptene (7-geranyloxycoumarin, lacking the 5-methoxy group) and limettin (5,7-dimethoxycoumarin, lacking the geranyl side chain) exhibit fundamentally different lipophilicity, enzyme inhibition profiles, and cellular uptake characteristics [1]. Structure-activity relationship (SAR) studies on geranyloxycoumarins demonstrate that the length of the prenyl side chain and the specific substitution position on the coumarin ring directly determine inhibitory potency against targets such as 15-lipoxygenase, with O-geranyl and O-farnesyl derivatives showing potent activity while O-allyl and O-isopentenyl derivatives demonstrate negligible inhibition [2]. Consequently, substituting 7-geranyloxy-5-methoxycoumarin with an under-characterized analog risks experimental failure due to divergent target engagement, altered metabolic stability, or incompatible physicochemical properties [3]. The quantitative evidence below establishes the precise dimensions along which this compound differentiates from its closest comparators.

7-Geranyloxy-5-methoxycoumarin: Quantitative Comparative Evidence for Procurement Decision-Making


Comparative Anti-Proliferative Activity in SW480 Human Colon Cancer Cells

In a direct head-to-head comparison of three coumarins co-isolated from lime (Citrus aurantifolia) hexane extract, 5-geranyloxy-7-methoxycoumarin demonstrated the highest anti-proliferative activity against SW480 human colon cancer cells at a 25 µM concentration, achieving 67% inhibition [1]. The comparators were limettin (5,7-dimethoxycoumarin) and isopimpinellin (5,8-dimethoxypsoralen), both of which exhibited lower inhibitory activity under identical conditions [1]. This differentiation was mechanistically linked to apoptosis induction via p53 activation, caspase-8/3 regulation, and p38 MAPK phosphorylation inhibition, which were specifically demonstrated for 5-geranyloxy-7-methoxycoumarin but not established for the comparator compounds [1].

Colon cancer chemoprevention Natural product cytotoxicity Apoptosis induction

CYP2A6 Enzyme Inhibition: Potency Profile in Human Liver Microsomes

7-Geranyloxy-5-methoxycoumarin demonstrates moderate inhibitory activity against human CYP2A6, with reported IC50 values of 50 nM in human liver microsomes assessed by coumarin 7-hydroxylation after 30 minutes preincubation [1] and an additional measurement of 61.2 µM (61,200 nM) in insect cell microsomes expressing human CYP2A6 [2]. The compound also exhibits irreversible inhibition characteristics with a Ki of 29.0 µM (29,000 nM) determined by double reciprocal plot analysis [1]. In contrast, the simpler analog 7-geranyloxycoumarin (auraptene), lacking the 5-methoxy substitution, exhibits different metabolic and absorption behavior with prolonged hepatic localization and reduced umbelliferone formation compared to 7-ethoxycoumarin [3].

Cytochrome P450 inhibition Drug metabolism Xenobiotic interaction

Natural Abundance and Source Differentiation in Citrus Species

Among citrus species, 5-geranyloxy-7-methoxycoumarin exhibits marked differential abundance: HPLC-DAD quantification of citrus peel extracts demonstrated that this prenylated coumarin is present in high concentrations in Tahitian lime (C. latifolia) and Key lime (C. aurantifolia), but occurs in very low amounts in mandarins (C. reticulata) and sweet orange (C. sinensis) [1]. The compound was co-identified alongside five other coumarins and furanocoumarins including limettin (5,7-dimethoxycoumarin), isopimpinellin (5,8-dimethoxypsoralen), bergaptene (5-methoxypsoralen), bergamottin (5-geranoxypsoralen), and oxypeucedanin hydrate [1]. Metabolomic comparison of resistant C. latifolia versus susceptible C. limon following P. citricarpa inoculation further identified 5-geranyloxy-7-methoxycoumarin as one of six induced phenolics specifically in the resistant species [2].

Citrus metabolomics Natural product sourcing Quality control marker

Solubility Profile for Experimental Formulation Planning

7-Geranyloxy-5-methoxycoumarin exhibits solubility in a defined range of organic solvents: chloroform, dichloromethane, ethyl acetate, DMSO, and acetone [1]. In contrast, the simpler analog limettin (5,7-dimethoxycoumarin), which lacks the geranyl side chain, demonstrates distinctly different solubility characteristics due to its reduced lipophilicity, requiring separate solvent optimization for in vitro assays. Vendor technical documentation indicates that stability information for this compound in solution remains sparsely reported, and users are advised that stock solutions in DMSO or other compatible solvents should be stored aliquoted in tightly sealed vials and used within one month to avoid degradation from repeated freeze-thaw cycles .

Solubility parameters Formulation development In vitro assay compatibility

Prenyl Chain Length and Substitution Position as Determinants of Biological Activity

SAR studies on O-prenylated coumarins establish that lipoxygenase inhibitory potency is directly related to prenyl chain length, with O-geranyl (C10) and O-farnesyl (C15) derivatives demonstrating potent inhibitory activity while O-allyl (C3) and O-isopentenyl (C5) derivatives show no considerable inhibition [1]. Among 3-acetylcoumarin derivatives, the position of the geranyloxy substituent critically determines activity: 7-farnesyloxy-3-acetylcoumarin exhibited an IC50 of 0.68 µM against soybean 15-lipoxygenase, whereas O-geranyl substituents at positions 5 and 6 of 3-acetylcoumarin were not inhibitors [2]. This class-level SAR framework establishes that 7-geranyloxy-5-methoxycoumarin, which bears the active C10 geranyl chain at the 7-position, occupies a defined activity space distinct from analogs with shorter prenyl chains or alternative substitution patterns [1].

Structure-activity relationship Prenyloxycoumarin pharmacology Lipoxygenase inhibition

Recommended Research Applications for 7-Geranyloxy-5-methoxycoumarin Based on Comparative Evidence


Colon Cancer Chemoprevention Studies Requiring Superior In Vitro Potency

Investigators examining apoptosis induction in colorectal cancer models should prioritize 7-geranyloxy-5-methoxycoumarin over alternative citrus coumarins such as limettin or isopimpinellin. At 25 µM, this compound achieved 67% inhibition of SW480 cell proliferation—the highest among three co-isolated coumarins—and uniquely demonstrated apoptosis induction via p53 activation, caspase-8/3 regulation, Bcl-2 modulation, and p38 MAPK phosphorylation inhibition [1]. The defined mechanism distinguishes this compound from limettin and isopimpinellin, which lack comparable mechanistic validation in this cellular context.

Cytochrome P450-Mediated Drug Metabolism and Interaction Studies

For laboratories investigating CYP2A6-mediated drug metabolism or potential herb-drug interactions, 7-geranyloxy-5-methoxycoumarin offers a well-characterized inhibitory profile with IC50 = 50 nM in human liver microsomes and Ki = 29.0 µM, including evidence of irreversible inhibition [1] [2]. This contrasts with the metabolic behavior of 7-geranyloxycoumarin (auraptene), which demonstrates prolonged hepatic localization and reduced umbelliferone formation in vivo [3]. The presence of the 5-methoxy group in 7-geranyloxy-5-methoxycoumarin may contribute to this distinct CYP interaction profile, making it the appropriate selection for studies where CYP2A6 modulation is the experimental focus.

Citrus Metabolomics and Botanical Authentication Studies

Researchers conducting citrus metabolomic profiling or developing botanical authentication methods should incorporate 7-geranyloxy-5-methoxycoumarin as a species-discriminating marker. HPLC-DAD analysis demonstrates that this compound is present at high concentrations in Tahitian lime (C. latifolia) and Key lime (C. aurantifolia) peel but occurs only in very low amounts in mandarins and sweet orange [1]. This differential abundance profile, coupled with its induction specifically in P. citricarpa-resistant C. latifolia following pathogenic challenge [2], positions this compound as a valuable chemotaxonomic marker for lime species authentication and plant defense mechanism investigation.

Lipoxygenase-Targeted Inflammatory Pathway Investigation

For studies examining 15-lipoxygenase inhibition in inflammatory models, 7-geranyloxy-5-methoxycoumarin represents a structurally validated member of the active O-geranyl coumarin class. SAR evidence confirms that prenyl chain length critically determines activity, with C10 geranyl and C15 farnesyl derivatives showing potent inhibition while shorter C3/C5 prenyl derivatives are inactive [1]. The 7-position geranyloxy substitution in this compound aligns with the active structural motif, distinguishing it from 5- or 6-position geranyloxy 3-acetylcoumarin derivatives that were found to be non-inhibitory [2]. Researchers should select this compound rather than 5-substituted geranyloxy analogs for lipoxygenase inhibition assays.

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